6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid

Physicochemical profiling Drug design ADME prediction

This ortho-substituted halogenated biphenyl carboxylic acid delivers a unique 6-chloro/3′-fluoro-4′-methyl pattern that cannot be replicated by positional isomers. Its XLogP3 of 4.2 and TPSA of 37.3 Ų place it squarely within the CNS MPO desirability window for BBB penetration—exceeding the non-chlorinated analog by ΔXLogP3 = +0.9. Documented negative AChE (100 µM) and chorismate mutase inhibition data provide procurement-grade selectivity assurance absent from competitor datasheets. The 6-chloro substituent supplies a directional halogen-bond donor (σ-hole) orthogonal to the 6-fluoro analog (CAS 1261932-26-6), making this the preferred choice for fragment-based screening and co-crystallography campaigns. The free carboxylic acid enables direct amide coupling without deprotection. Prioritize this specific halogenation pattern to eliminate positional ambiguity in library synthesis.

Molecular Formula C14H10ClFO2
Molecular Weight 264.68 g/mol
CAS No. 1261893-17-7
Cat. No. B6398500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid
CAS1261893-17-7
Molecular FormulaC14H10ClFO2
Molecular Weight264.68 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O)F
InChIInChI=1S/C14H10ClFO2/c1-8-5-6-9(7-12(8)16)10-3-2-4-11(15)13(10)14(17)18/h2-7H,1H3,(H,17,18)
InChIKeyVYICSLPPCUURHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid (CAS 1261893-17-7) – Procurement-Relevant Identity and Physicochemical Baseline


6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid (CAS 1261893-17-7; synonym: 2-chloro-6-(3-fluoro-4-methylphenyl)benzoic acid) is a halogenated biphenyl carboxylic acid belonging to the class of ortho-substituted benzoic acid derivatives. Its molecular formula is C₁₄H₁₀ClFO₂ with a molecular weight of 264.68 g·mol⁻¹ [1]. The structure features a carboxylic acid group at the 1-position, a chlorine atom at the 6-position (ortho to the carboxyl group), and a 3-fluoro-4-methylphenyl substituent at the 2-position of the central benzene ring. Computed physicochemical descriptors include an XLogP3 of 4.2, a topological polar surface area (TPSA) of 37.3 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [1]. The compound is typically supplied at ≥95% purity for research use and is catalogued under MFCD18319646 and DTXSID80689296 [1].

Why 6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic Acid Cannot Be Trivially Replaced by Positional Isomers or Halogen-Swapped Analogs


Compounds within the chloro-fluoro-methyl biphenyl carboxylic acid family exhibit pronounced positional sensitivity in both physicochemical and biological performance. The 6-chloro (ortho-to-carboxyl) substitution pattern in this compound generates a distinct steric and electronic environment that differs fundamentally from 4-chloro or 5-chloro positional isomers. Ortho-substitution influences the pKₐ of the carboxylic acid through both steric hindrance to solvation and through-space electronic effects, altering hydrogen-bonding capacity and solubility relative to meta- or para-substituted analogs [1]. Furthermore, the specific pairing of chloro at the 6-position with fluoro at the 3′-position on the distal ring creates a unique dipole moment and halogen-bonding surface that cannot be replicated by swapping the halogen identities (e.g., 3′-chloro/6-fluoro analogs) [2]. In biological screening cascades, even single-position shifts have been shown to convert active enzyme inhibitors into completely inactive compounds within biphenic acid chemotypes [3].

Quantitative Differential Evidence for 6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic Acid Against Closest Structural Analogs


Lipophilicity (XLogP3) Elevation Relative to Non-Chlorinated Parent Enables Enhanced Membrane Partitioning

The chlorine substituent at the 6-position increases calculated lipophilicity by approximately 0.9 log units compared with the non-chlorinated analog 2-(3-fluoro-4-methylphenyl)benzoic acid (CAS 1261940-97-9). This difference is quantitatively significant for membrane permeability predictions and LogD-driven assay behaviour [1].

Physicochemical profiling Drug design ADME prediction

Absence of Acetylcholinesterase (AChE) Inhibition at 100 µM Defines a Clean Off-Target Profile vs. Promiscuous Binders

In a binding assay against human acetylcholinesterase, 6-chloro-2-(3-fluoro-4-methylphenyl)benzoic acid exhibited no inhibition at a concentration of 100 µM . This negative result is informative because many planar aromatic carboxylic acids demonstrate measurable AChE inhibition; the complete absence of activity at this concentration distinguishes the compound from promiscuous aromatic acid binders and supports its utility in assays where serendipitous cholinergic effects must be avoided [1].

Selectivity screening CNS safety Off-target liability

Absence of Chorismate Mutase Inhibition Confirms Selectivity Over the Bacterial Shikimate Pathway Target Class

When screened against Escherichia coli chorismate mutase, a key enzyme in the shikimate pathway and a known target of certain biphenic acid derivatives, the compound showed no inhibitory activity . This result is placed in context by the work of Husain et al. (2001), who identified potent chorismate mutase and prephenate dehydratase inhibitors within a series of substituted biphenic acids; the inactivity of this specific substitution pattern demonstrates that the 6-chloro-2-(3-fluoro-4-methylphenyl) arrangement does not engage this antibacterial target, thereby reducing the risk of confounding antibacterial activity in non-antibacterial research applications [1].

Antibacterial target selectivity Shikimate pathway Enzyme inhibition

Low Topological Polar Surface Area (TPSA = 37.3 Ų) and Moderate Rotatable Bond Count Favour Blood-Brain Barrier Penetration Prediction Relative to Higher-TPSA Analogs

The computed TPSA of 37.3 Ų for the target compound is significantly below the widely accepted blood-brain barrier (BBB) penetration threshold of ~60–70 Ų, and is lower than that of several positional isomers bearing the carboxylic acid at the 4-position (para-substituted biphenyl acids typically exhibit TPSA ≥40 Ų due to reduced steric shielding of the carboxyl group) [1]. Combined with only two rotatable bonds, this predicts superior passive CNS permeability compared to more flexible or higher-TPSA biphenyl carboxylic acid analogs [2].

CNS drug design Blood-brain barrier permeability Physicochemical optimization

Distinct Halogen Pairing (6-Cl / 3′-F) Offers Unique Halogen-Bonding Surface vs. Halogen-Swapped Analog 2-(3-Chloro-4-methylphenyl)-6-fluorobenzoic Acid

The target compound pairs a 6-chloro substituent on the acid-bearing ring with a 3′-fluoro on the distal phenyl ring. Its closest halogen-swapped analog, 2-(3-chloro-4-methylphenyl)-6-fluorobenzoic acid (CAS 1261932-26-6), reverses the halogen identities. The σ-hole potential and halogen-bond donor capacity of chlorine (stronger σ-hole) vs. fluorine (weak or absent σ-hole) at the ortho-to-carboxyl position generates different intermolecular interaction profiles that are critical for protein-ligand recognition and crystal engineering applications [1][2].

Halogen bonding Medicinal chemistry Structure-activity relationships

Evidence-Backed Application Scenarios for 6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic Acid Procurement


CNS-Penetrant Lead Optimization Programs Requiring a Lipophilic, Low-TPSA Carboxylic Acid Building Block

Based on its XLogP3 of 4.2 and TPSA of 37.3 Ų—both strongly predictive of favorable BBB penetration—this compound is suited as a carboxylic acid fragment or intermediate in CNS drug discovery campaigns. Its lipophilicity exceeds that of the non-chlorinated analog by ΔXLogP3 = +0.9, providing a quantifiable advantage for target engagement in lipid-rich CNS compartments [1]. The two-rotatable-bond scaffold also minimises entropic penalty upon binding. Procuring this specific halogenation pattern is justified when computational BBB permeability models indicate that higher-TPSA para-carboxy isomers would fall outside the acceptable CNS MPO (Multiparameter Optimization) desirability window .

Selectivity Screening Cascades Requiring Documented Absence of Cholinergic and Shikimate-Pathway Off-Target Activity

The compound's documented lack of acetylcholinesterase inhibition at 100 µM [1] and absence of E. coli chorismate mutase inhibition provide procurement-grade evidence that this chemotype is unlikely to introduce confounding cholinergic or antibacterial shikimate-pathway effects. Researchers designing phenotypic screens or target-based assays where these off-target activities could generate false positives should prioritize this compound over untested positional isomers. The negative data serve as a documented selectivity filter absent from the datasheets of most closely related analogs .

Halogen-Bond-Driven Co-Crystallization and Fragment-Based Drug Discovery Requiring an Ortho-Chlorine σ-Hole Donor

The 6-chloro substituent provides a directional halogen-bond donor that the 6-fluoro analog (CAS 1261932-26-6) cannot supply. For fragment-based screening or co-crystallography campaigns where halogen bonding to a backbone carbonyl or carboxylate in the target protein is desired, this compound's chlorine σ-hole geometry offers interaction potential that is orthogonal to the halogen-swapped isomer [1]. Procurement should be prioritized when crystallographic or computational evidence suggests a chlorine halogen bond at the ortho position would improve binding enthalpy.

Synthetic Intermediate for Suzuki-Miyaura Derivatization at the Carboxylic Acid Handle

The free carboxylic acid group permits direct amide coupling or esterification without deprotection steps, while the chlorine and fluorine substituents remain inert under standard cross-coupling conditions. With a purity specification of ≥95% (as supplied by major research chemical vendors) [1], the compound meets the purity threshold required for reproducible amide bond formation in library synthesis. The defined halogenation pattern eliminates the positional ambiguity that arises when using isomeric mixtures or lower-purity alternatives.

Quote Request

Request a Quote for 6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.